molecular formula C8H5Cl2NO4 B3040721 Methyl 2,6-dichloro-4-nitrobenzoate CAS No. 232275-50-2

Methyl 2,6-dichloro-4-nitrobenzoate

Cat. No.: B3040721
CAS No.: 232275-50-2
M. Wt: 250.03 g/mol
InChI Key: IHHIKOHTZXBYOI-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group. The compound is commonly used in organic synthesis and various chemical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,6-dichlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Reduction: The major product is 2,6-dichloro-4-aminobenzoate.

    Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

    Hydrolysis: The major product is 2,6-dichloro-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,6-dichloro-4-nitrobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Methyl 2,6-dichloro-4-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dichloro-6-nitrobenzoate: Similar structure but with different positions of chlorine and nitro groups.

    Methyl 2,6-dichloro-4-aminobenzoate: The nitro group is replaced by an amino group.

    Methyl 2,6-difluoro-4-nitrobenzoate: The chlorine atoms are replaced by fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

methyl 2,6-dichloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHIKOHTZXBYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,6-dichloro-4-nitrobenzoic acid (12.8 g, U.S. Pat. No. 3,423,475) was added anhydrous CH2Cl2 (60 mL) and thionyl chloride (40 mL) then the resulting mixture was refluxed for 19 h. The mixture was allowed to cool to room temperature and evaporated. Additional CH2Cl2 (10 mL) was added and the solution was evaporated. MeOH (100 mL) was added to the residue and the mixture was refluxed for 17 h. The mixture was allowed to cool to room temperature and placed in an ice-bath. The precipitated solid was collected by filtration to give methyl 2,6-dichloro-4-nitrobenzoate (10.8 g, 80%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
40 mL
Type
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Reaction Step Two
Quantity
60 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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